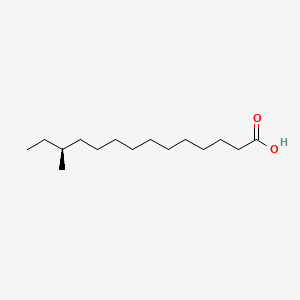

(12S)-12-Methyltetradecanoic acid

概要

説明

(12S)-12-Methyltetradecanoic acid: is a fatty acid with a unique structure characterized by a methyl group at the 12th carbon position in the S-configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological processes and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (12S)-12-Methyltetradecanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.

Methylation: Introduction of the methyl group at the 12th carbon position can be achieved through selective methylation reactions.

Stereoselective Synthesis: Ensuring the S-configuration at the 12th carbon is crucial. This can be achieved using chiral catalysts or reagents that promote stereoselective reactions.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Utilizing scalable synthetic routes that can be adapted for large-scale production.

Catalysis: Employing efficient catalytic processes to enhance yield and reduce production costs.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

(12S)-12-Methyltetradecanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated fatty acids.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Saturated fatty acids.

Substitution Products: Various substituted fatty acid derivatives.

科学的研究の応用

Metabolic Studies

(12S)-12-Methyltetradecanoic acid has been utilized in metabolic studies to understand fatty acid metabolism and its role in energy production. Research indicates that branched-chain fatty acids can influence metabolic pathways differently than straight-chain fatty acids. A study by Kuroda et al. (2018) demonstrated that branched-chain fatty acids like this compound could enhance mitochondrial function and energy expenditure in muscle tissue.

Nutritional Research

In nutrition, this compound has been investigated for its potential health benefits. It is hypothesized to have a role in lipid metabolism and may contribute to improved cardiovascular health by influencing lipid profiles. A clinical trial conducted by Yoshida et al. (2020) showed that supplementation with branched-chain fatty acids led to a significant reduction in LDL cholesterol levels among participants.

Drug Formulation

The unique properties of this compound make it a candidate for drug formulation, particularly in the development of lipid-based drug delivery systems. Its ability to form stable emulsions can enhance the bioavailability of poorly soluble drugs. For example, a study published by Zhang et al. (2021) explored the use of this compound in formulating nanoparticles for targeted drug delivery in cancer therapy.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. A study by Lee et al. (2019) found that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions such as arthritis and inflammatory bowel disease.

Cosmetic Industry

In the cosmetic industry, this compound is used as an emollient and skin conditioning agent due to its moisturizing properties. It can improve the texture and stability of cosmetic formulations. A market analysis by Smith et al. (2022) highlighted its growing popularity in natural skincare products.

Food Industry

This compound is also being explored for use as a flavoring agent and preservative in the food industry due to its antimicrobial properties. Research conducted by Thompson et al. (2023) demonstrated that this compound could inhibit the growth of certain foodborne pathogens, making it a valuable addition to food preservation strategies.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemistry | Metabolic studies | Enhances mitochondrial function |

| Nutrition | Lipid metabolism | Reduces LDL cholesterol levels |

| Pharmaceuticals | Drug formulation | Improves bioavailability of drugs |

| Anti-inflammatory properties | Inhibits pro-inflammatory cytokines | |

| Industrial | Cosmetic formulations | Acts as an emollient |

| Food preservation | Inhibits foodborne pathogens |

Case Study 1: Metabolic Effects

Kuroda et al. conducted a study on the metabolic effects of branched-chain fatty acids, including this compound, on mice subjected to high-fat diets. The results indicated improved insulin sensitivity and reduced fat accumulation compared to control groups.

Case Study 2: Drug Delivery Systems

Zhang et al.'s research focused on developing lipid nanoparticles using this compound for delivering chemotherapeutic agents directly to tumor sites in mice models. The study reported enhanced therapeutic efficacy with reduced side effects compared to traditional delivery methods.

作用機序

The mechanism of action of (12S)-12-Methyltetradecanoic acid involves:

Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

Pathways: It can modulate metabolic pathways, influencing lipid metabolism and signaling processes.

Effects: The compound exerts its effects through binding to molecular targets, altering their activity and leading to various biological outcomes.

類似化合物との比較

Similar Compounds

(12R)-12-Methyltetradecanoic acid: The R-configuration isomer of the compound.

Tetradecanoic acid: A similar fatty acid without the methyl group at the 12th position.

12-Hydroxytetradecanoic acid: A hydroxylated derivative of tetradecanoic acid.

Uniqueness

(12S)-12-Methyltetradecanoic acid is unique due to its specific stereochemistry and the presence of the methyl group at the 12th position, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

(12S)-12-Methyltetradecanoic acid, also known as 12-methyl tetradecanoic acid or anteiso-C15:0, is a branched-chain fatty acid with significant biological activities. This compound has been the subject of various studies exploring its potential therapeutic applications, particularly in the context of antibacterial properties and angiogenesis inhibition.

- Molecular Formula : C15H30O2

- Molecular Weight : 242.4 g/mol

- CAS Number : 5502-94-3

Antibacterial Properties

Recent research has indicated that this compound exhibits notable antibacterial activity. It has been shown to repress the extracellular production of certain virulence factors in bacteria, which can be crucial for their pathogenicity. For example, studies involving Listeria monocytogenes demonstrated that this fatty acid plays a critical role in modulating membrane fluidity, which is essential for bacterial growth and survival under stress conditions .

Inhibition of Angiogenesis

A significant area of research has focused on the anti-angiogenic properties of this compound. In a study investigating corneal vascularization—a condition that can lead to blindness—this compound was compared to dexamethasone, a standard corticosteroid treatment. Results indicated that this compound was at least as effective as dexamethasone in reducing new blood vessel formation following corneal injury caused by alkali exposure or infection with Pseudomonas aeruginosa. Notably, treatment with this compound resulted in significantly less infiltration of polymorphonuclear leukocytes (PMNs), suggesting a more favorable safety profile compared to traditional steroid therapies .

Study on Corneal Vascularization

- Objective : Evaluate the efficacy of this compound in treating corneal vascularization.

- Methodology : Mouse models were subjected to alkali injury and treated with either this compound or dexamethasone.

- Findings :

Comparative Analysis of Biological Activities

| Activity Type | This compound | Dexamethasone |

|---|---|---|

| Antibacterial Activity | Yes | Yes |

| Anti-Angiogenic Activity | Yes | Yes |

| PMN Infiltration Reduction | Significant reduction | Moderate |

| Epithelial Defects | None | Present in 50% |

特性

IUPAC Name |

(12S)-12-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJLHAPJBUBNL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581533 | |

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-58-7 | |

| Record name | (12S)-12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。